![molecular formula C9H16N2OS B1491505 2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide CAS No. 2092561-51-6](/img/structure/B1491505.png)
2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide
Overview
Description
2-Amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide, also known as ACPT, is a cyclopropylacetamide derivative of the amino acid thiophene. It is a synthetic compound that has been studied extensively for its potential applications in a variety of scientific research fields. ACPT has been found to possess a range of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments.
Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, like the compound , have been studied for their anticancer properties . The structure of thiophene, which is part of this compound, allows for the development of molecules that can interact with various biological targets. Research has shown that modifications to the thiophene moiety can lead to compounds with potential anticancer activity.
Pharmaceutical Applications: Anti-inflammatory Drugs
The compound’s thiophene ring is similar to that found in suprofen , a nonsteroidal anti-inflammatory drug . This suggests that 2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide could be a precursor or a structural inspiration for developing new anti-inflammatory agents.
Material Science: Corrosion Inhibitors
In material science, thiophene derivatives are known to act as corrosion inhibitors . The compound could be utilized in research to develop new materials that prevent corrosion, enhancing the longevity and durability of metals in various industrial applications.
Organic Semiconductors
Thiophene-based molecules play a significant role in the advancement of organic semiconductors . The compound could contribute to the research and development of organic semiconductor materials, which are crucial for flexible electronics and solar cells.
Organic Light-Emitting Diodes (OLEDs)
The compound’s thiophene core is integral in the fabrication of OLEDs . It could be used to synthesize new organic compounds that emit light more efficiently, leading to advancements in display technology and lighting.
Pharmacological Research: Sodium Channel Blockers
Similar thiophene compounds have been used as voltage-gated sodium channel blockers . This indicates that 2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide might have applications in pharmacological research related to the modulation of sodium channels, which is important in pain management and anesthesia.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit bcr-abl and hdac1 . These targets play a crucial role in cell proliferation and gene expression, respectively.
Mode of Action
Compounds with similar structures have been shown to inhibit the activity of their targets, leading to changes in cellular processes .
Biochemical Pathways
Inhibition of bcr-abl and hdac1 can affect multiple pathways, including those involved in cell proliferation and gene expression .
Result of Action
Inhibition of bcr-abl and hdac1 can lead to changes in cell proliferation and gene expression .
properties
IUPAC Name |
2-amino-N-cyclopropyl-N-(thiolan-3-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2OS/c10-5-9(12)11(7-1-2-7)8-3-4-13-6-8/h7-8H,1-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBHOOZBYCHSGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSC2)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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